Cas no 121088-09-3 (1,4-Bis(tert-butoxy)tetrafluorobenzene)

1,4-Bis(tert-butoxy)tetrafluorobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,1,4-bis(1,1-dimethylethoxy)-2,3,5,6-tetrafluoro-
- 1,2,4,5-tetrafluoro-3,6-bis[(2-methylpropan-2-yl)oxy]benzene
- 1,4-Bis(tert-butoxy)tetra-fluorobenzene, tech.
- 1,4-Bis(tert-butoxy)tetrafluorobenzene, tech.
- 1,4-di-t-butoxytetrafluorobenzene
- PC1225M
- tetrafluoro-1,4-di-butoxybenzene
- 1,4-BIS(T-BUTOXY)TETRAFLUOROBENZENE
- 1,4-BIS(TERT-BUTOXY)TETRAFLUOROBENZENE
- F01225M 1,4-Bis(butoxy)tetrafluobenzene
- 1,4-BIS(TERT-BUTOXY)TETRAFLUOROBENZENE 90%
- 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene
- A804655
- FT-0606803
- 1,4-bis(tert-butoxy)-2,3,5,6-tetrafluorobenzene
- MFCD00069107
- DTXSID90371079
- SCHEMBL4344192
- CS-0442104
- AKOS007930699
- 121088-09-3
- 1,4-Bis(1,1-Dimethylethoxy)-2,3,5,6-Tetrafluoro-Benzene
- DB-041601
- 1,4-Bis(tert-butoxy)tetrafluorobenzene
-
- MDL: MFCD00069107
- インチ: InChI=1S/C14H18F4O2/c1-13(2,3)19-11-7(15)9(17)12(10(18)8(11)16)20-14(4,5)6/h1-6H3
- InChIKey: MPMWFMRRLDGGDN-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC1=C(C(=C(C(=C1F)F)OC(C)(C)C)F)F
計算された属性
- 精确分子量: 294.12400
- 同位素质量: 294.12429246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 4.2
- トポロジー分子極性表面積: 18.5Ų
- Surface Charge: 0
じっけんとくせい
- Color/Form: 未確定
- ゆうかいてん: 55-56°C
- PSA: 18.46000
- LogP: 4.59760
- Solubility: 未確定
1,4-Bis(tert-butoxy)tetrafluorobenzene Security Information
1,4-Bis(tert-butoxy)tetrafluorobenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1,4-Bis(tert-butoxy)tetrafluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B701570-100mg |
1,4-Bis(tert-butoxy)tetrafluorobenzene |
121088-09-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
Apollo Scientific | PC1225M-25g |
1,4-Bis(tert-butoxy)tetrafluorobenzene |
121088-09-3 | tech | 25g |
£264.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003363-5g |
1,4-Bis(tert-butoxy)tetra-fluorobenzene |
121088-09-3 | tech. | 5g |
697CNY | 2021-05-08 | |
Fluorochem | 004087-1g |
1,4-Bis(tert-butoxy)tetrafluorobenzene |
121088-09-3 | 90% | 1g |
£10.00 | 2021-07-03 | |
Fluorochem | 004087-5g |
1,4-Bis(tert-butoxy)tetrafluorobenzene |
121088-09-3 | 90% | 5g |
£34.00 | 2021-07-03 | |
A2B Chem LLC | AD73952-25g |
1,4-Bis(tert-butoxy)tetrafluorobenzene |
121088-09-3 | 92% | 25g |
$219.00 | 2024-04-20 | |
Apollo Scientific | PC1225M-5g |
1,4-Bis(tert-butoxy)tetrafluorobenzene |
121088-09-3 | tech | 5g |
£71.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003363-25g |
1,4-Bis(tert-butoxy)tetra-fluorobenzene |
121088-09-3 | tech. | 25g |
2648.0CNY | 2021-07-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003363-5g |
1,4-Bis(tert-butoxy)tetra-fluorobenzene |
121088-09-3 | tech. | 5g |
697.0CNY | 2021-07-05 | |
Cooke Chemical | LN8527858-25g |
1,4-Di-tert-butoxy-2,3,5 |
121088-09-3 | 6-tetrafluorobenzene | 25g |
RMB 991.20 | 2025-02-20 |
1,4-Bis(tert-butoxy)tetrafluorobenzene 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
1,4-Bis(tert-butoxy)tetrafluorobenzeneに関する追加情報
Recent Advances in the Application of 1,4-Bis(tert-butoxy)tetrafluorobenzene (CAS: 121088-09-3) in Chemical Biology and Pharmaceutical Research
1,4-Bis(tert-butoxy)tetrafluorobenzene (CAS: 121088-09-3) has emerged as a versatile building block in modern chemical biology and pharmaceutical research. This fluorinated aromatic compound, characterized by its unique electronic properties and steric hindrance from tert-butoxy groups, has recently gained attention for its applications in medicinal chemistry, materials science, and as a precursor for more complex molecular architectures. Recent studies highlight its potential in developing novel therapeutic agents and advanced materials with tailored properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in synthesizing fluorinated kinase inhibitors. The researchers utilized 121088-09-3 to introduce strategic fluorine atoms into candidate molecules, significantly improving their metabolic stability and target binding affinity. The electron-withdrawing nature of the tetrafluorobenzene core, combined with the steric protection from tert-butoxy groups, enabled precise control over molecular conformation and electronic distribution in the final drug candidates.
In materials science applications, a breakthrough reported in Advanced Functional Materials (2024) showcased how 1,4-Bis(tert-butoxy)tetrafluorobenzene serves as a critical precursor for developing high-performance organic semiconductors. The compound's ability to undergo selective functionalization while maintaining its structural integrity under various reaction conditions makes it particularly valuable for creating π-conjugated systems with enhanced charge transport properties. This has important implications for organic electronics and bioelectronic interfaces.
Recent synthetic methodology developments have expanded the utility of 121088-09-3 in click chemistry applications. A Nature Communications paper (2023) described its use in strain-promoted azide-alkyne cycloadditions (SPAAC), where the fluorinated aromatic system acts as both a stabilizing element and a spectroscopic handle for reaction monitoring. This approach has been particularly useful in bioconjugation strategies for antibody-drug conjugates (ADCs) and other targeted therapeutics.
The compound's safety profile and handling considerations have also been the subject of recent investigations. A 2024 study in Chemical Research in Toxicology provided comprehensive data on its environmental fate and biological interactions, establishing guidelines for its safe use in pharmaceutical manufacturing. These findings are particularly relevant as industrial applications of 1,4-Bis(tert-butoxy)tetrafluorobenzene continue to expand.
Looking forward, researchers are exploring the potential of 121088-09-3 in emerging areas such as covalent inhibitor design and PROTAC technology. Its unique combination of chemical stability and reactivity makes it an attractive candidate for developing next-generation therapeutic modalities. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, targeting indications ranging from oncology to neurodegenerative diseases.
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